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Aluminum potassium sulfate

Cat. No.: B1171926
CAS No.: 15007-61-1
M. Wt: 164.16 g/mol
InChI Key: VWRKUHIZDIMTAF-UHFFFAOYSA-N
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Description

Contemporary Research Landscape and Scholarly Significance of Aluminum Potassium Sulfate (B86663) Chemistry

In the modern era, research into aluminum potassium sulfate continues to be active and diverse, extending far beyond its traditional uses. The compound's unique chemical properties make it a subject of interest in numerous fields, from materials science to environmental chemistry and medicine.

One of the most significant areas of contemporary research is its application as a catalyst in organic synthesis. jchemrev.com Scientists have found that potassium alum is an effective, non-toxic, and environmentally friendly acid catalyst for a variety of organic transformations. jchemrev.comresearchgate.net Its catalytic proficiency, low cost, and reusability make it an attractive alternative to more hazardous and expensive catalysts. jchemrev.comresearchgate.net For instance, it has been successfully used in the synthesis of trisubstituted imidazoles and in the methoxylation of α-pinene. jchemrev.comresearchgate.net

In environmental science, the traditional role of this compound in water purification remains a key area of study. medchemexpress.commarketresearchintellect.comchemimpex.com Research focuses on optimizing its coagulation and flocculation properties to remove impurities and clarify drinking water, which is particularly crucial in regions facing water quality issues. marketresearchintellect.comchemimpex.com Recent innovations have explored the use of nano-sized potassium alum particles to enhance the absorption of contaminants in water. marketresearchintellect.com Furthermore, studies have investigated the conversion of waste aluminum, such as from beverage cans, into potassium alum, presenting a "waste to wealth" approach to environmental pollution reduction. arcjournals.org

The field of materials science has also seen a surge in research involving this compound. It is being investigated as a phase change material (PCM) for thermal energy storage. researchgate.net Studies have explored the creation of eutectic mixtures with other salts, such as magnesium sulfate heptahydrate and mirabilite, to develop PCMs with specific melting points and high latent heat storage capacities for low-temperature applications. researchgate.net

In the realm of cosmetic and dermatological science, recent studies have uncovered new properties of potassium alum. Research has demonstrated that it can improve the skin's barrier function by promoting the production of loricrin and the formation of tight junctions in human epidermal keratinocytes. mandom.co.jp This finding opens up new possibilities for skincare applications, leveraging its ability to enhance skin health. mandom.co.jp

Furthermore, this compound continues to be investigated for its biological and medical applications. It has been studied for its hemostatic properties, with research showing its effectiveness in reducing bleeding in surgical procedures. ijpsjournal.comijpsjournal.com Its role as an adjuvant in vaccines, a practice dating back to the 1920s, is also an area of ongoing study to understand and enhance immune responses. jchemrev.comnih.gov

The scholarly significance of this compound chemistry is underscored by its versatility and its alignment with the principles of green chemistry. jchemrev.commarketresearchintellect.com Its low cost, natural abundance, and environmentally benign nature make it a sustainable option for a wide range of applications, driving continued research and innovation.

Foundational Methodological Approaches in this compound Research

The investigation of this compound relies on a variety of established analytical and experimental techniques to characterize its properties and understand its behavior in different systems.

Solid-State Characterization: To identify the different forms of potassium alum, particularly its hydration states, several analytical techniques are employed. acs.org

X-ray Powder Diffraction (XRPD): This technique is used to determine the crystalline structure of the compound. The dodecahydrate and anhydrous forms of potassium alum have distinct crystalline spectra, while intermediate, amorphous forms show disordered diffraction patterns. acs.org

Thermogravimetric Analysis (TGA): TGA is used to determine the amount of water present in the crystal lattice. By heating the sample, the mass loss corresponding to the evaporation of water molecules can be precisely measured. acs.org TGA can also identify the temperature at which the compound begins to decompose. acs.orgijisrt.com

Raman Spectroscopy: This spectroscopic technique can distinguish between the different hydrate (B1144303) forms of potassium alum. acs.org

Solution Chemistry and Properties: The behavior of this compound in solution is critical for many of its applications.

pH Measurement: The pH of aqueous solutions of potassium alum is routinely measured to determine its acidity, which is a key factor in its role as a coagulant and catalyst. ijisrt.comgrafiati.com

Solubility Studies: Determining the solubility of potassium alum in various solvents and at different temperatures is fundamental to its synthesis, purification, and application. ijisrt.comnih.gov

Synthesis and Coagulation Studies: The synthesis of potassium alum and its primary application in water treatment involve specific methodologies.

Double Decomposition Reaction: This is a common method for synthesizing potash alum, typically involving the reaction between potassium sulfate and aluminum sulfate. ijisrt.com

Coagulation Tests: To evaluate its effectiveness as a coagulant, jar tests are often performed. These tests involve adding varying doses of alum to water samples and observing the formation and settling of flocs to determine the optimal dosage for turbidity removal. arcjournals.org

Research Findings from Methodological Approaches

Research AreaMethodological ApproachKey Findings
Solid-State Analysis X-ray Powder Diffraction (XRPD), Thermogravimetric Analysis (TGA), Raman SpectroscopyDistinct crystalline structures for dodecahydrate and anhydrous forms were identified. TGA confirmed the loss of water molecules at specific temperatures and decomposition around 650–700 °C. acs.org
Synthesis from Waste Chemical recovery from aluminum cans (dissolution in KOH, followed by precipitation with H₂SO₄)An effective method to recycle aluminum scrap into high-quality alum crystals, demonstrating a viable "waste to wealth" process. arcjournals.org
Catalysis One-pot, three-component cyclocondensationPotassium alum serves as an efficient and reusable catalyst for the synthesis of trisubstituted imidazoles at 70°C. researchgate.net
Phase Change Materials Differential Scanning Calorimetry (DSC), Thermal CyclingEutectic mixtures of potassium alum with magnesium sulfate heptahydrate or mirabilite were created, exhibiting specific phase change temperatures (e.g., 41.19°C and 50.10°C) with minimal supercooling, making them suitable for low-temperature thermal energy storage. researchgate.net
Dermatological Effects In vitro cell culture (human epidermal keratinocytes), Transepidermal Water Loss (TEWL) measurementPotassium alum promotes loricrin production and tight junction formation, leading to improved skin barrier function as evidenced by reduced TEWL. mandom.co.jp

This table is interactive. Click on the headers to sort the data.

Interdisciplinary Contributions and Perspectives on this compound Science

The study of this compound is inherently interdisciplinary, with contributions from and applications in a wide array of scientific and industrial fields.

Environmental Science and Engineering: The most prominent interdisciplinary application is in water treatment. medchemexpress.commarketresearchintellect.com Chemical engineers and environmental scientists collaborate to optimize the use of alum as a coagulant in drinking water and wastewater treatment plants to remove suspended particles and contaminants. britannica.commarketresearchintellect.com Research also extends to recycling and waste management, where chemical processes are developed to convert aluminum waste into useful alum, contributing to a circular economy. arcjournals.org

Chemistry: In organic chemistry, potassium alum is gaining recognition as a green catalyst. jchemrev.com Synthetic chemists are exploring its use to facilitate various chemical reactions, reducing the need for harsh or expensive catalysts. jchemrev.comresearchgate.net In inorganic chemistry, the study of its crystal structure and thermal properties continues to be of interest. wikipedia.orgacs.org

Materials Science: Materials scientists are investigating potassium alum for its potential in advanced materials. Its use as a phase change material for thermal energy storage is a key area of research, aiming to develop efficient and low-cost energy solutions. researchgate.net It is also used as a filler in materials like paper, cement, and paints, and as a hardening agent for gelatin and plaster. mfa.org

Geology and Mineralogy: Geologists and mineralogists study the natural occurrence of potassium alum in minerals such as alunite (B1170652), kalinite, and leucite. wikipedia.orgbritannica.commfa.org Archaeological and geological studies of ancient mines provide insights into historical trade and technology. teeswildlife.org

Food Science and Technology: In the food industry, this compound is used as a food additive (E number E522). atamanchemicals.com It acts as a firming agent in pickling and as a leavening agent in some baking powders. chemimpex.comthoughtco.com Food technologists study its effects on food texture and stability. chemimpex.com

Medical and Biological Sciences: The compound has a long history of use in medicine. atamanchemicals.com It is studied for its astringent and hemostatic properties, with applications in stopping minor bleeding. ijpsjournal.comijpsjournal.com In immunology, it serves as an adjuvant in vaccines to enhance the immune response. jchemrev.comnih.gov Recent research has also explored its use in treating conditions like fecal incontinence through sclerotherapy and its potential antineoplastic effects. ijpsjournal.comnih.gov

Conservation Science: In the field of cultural heritage preservation, the role of alum in historical papermaking is a subject of study. culturalheritage.org Conservation scientists investigate the effects of alum on paper degradation and develop strategies for the preservation of historical documents. culturalheritage.org Its historical use as a mordant in dyeing textiles is also of interest to textile conservators. teeswildlife.orgmfa.org

This wide range of applications demonstrates that research into this compound is not confined to a single discipline. Instead, it thrives on the exchange of knowledge and perspectives from various scientific fields, leading to both a deeper fundamental understanding of the compound and the development of innovative new applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula AlH2KO4S B1171926 Aluminum potassium sulfate CAS No. 15007-61-1

Properties

CAS No.

15007-61-1

Molecular Formula

AlH2KO4S

Molecular Weight

164.16 g/mol

IUPAC Name

aluminum;potassium;disulfate

InChI

InChI=1S/Al.K.H2O4S/c;;1-5(2,3)4/h;;(H2,1,2,3,4)

InChI Key

VWRKUHIZDIMTAF-UHFFFAOYSA-N

SMILES

[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Al+3].[K+]

Canonical SMILES

OS(=O)(=O)O.[Al].[K]

Origin of Product

United States

Advanced Synthesis Methodologies and Preparation Techniques for Aluminum Potassium Sulfate

Optimized Laboratory and Industrial Synthesis Routes

The production of aluminum potassium sulfate (B86663) is carried out at both laboratory and industrial scales, with methodologies optimized for yield, purity, and cost-effectiveness. The fundamental reaction involves the combination of potassium and aluminum sulfates in an aqueous solution, from which the double salt crystallizes.

Industrially, a common method involves reacting a concentrated solution of aluminum sulfate with potassium sulfate. wikipedia.org The aluminum sulfate is typically produced by treating aluminum-containing minerals, such as bauxite (B576324) or cryolite, with sulfuric acid. wikipedia.org Alternatively, alunite (B1170652), a naturally occurring potassium aluminum sulfate mineral, has been a historical source for the compound. wikipedia.org The industrial production of potassium alum often employs methods like the alunite method and recrystallization. The alunite method, while historically significant, can be complex, energy-intensive, and generate significant waste. dtic.mil

In a laboratory setting, a prevalent synthesis method starts with the reaction of metallic aluminum, such as from foil or scrap, with a potassium hydroxide (B78521) solution. uwaterloo.catsijournals.com This is followed by the addition of sulfuric acid to precipitate the aluminum potassium sulfate dodecahydrate (KAl(SO₄)₂·12H₂O). uwaterloo.ca The key reactions in this process are:

Dissolution of aluminum in potassium hydroxide: 2Al(s) + 2KOH(aq) + 6H₂O(l) → 2KAl(OH)₄(aq) + 3H₂(g)

Neutralization and precipitation with sulfuric acid: 2KAl(OH)₄(aq) + 4H₂SO₄(aq) → 2KAl(SO₄)₂(aq) + 8H₂O(l)

Crystallization upon cooling: K⁺(aq) + Al³⁺(aq) + 2SO₄²⁻(aq) + 12H₂O(l) → KAl(SO₄)₂·12H₂O(s)

Recrystallization is a critical step for achieving high-purity this compound, as it effectively removes soluble and insoluble impurities. github.io This technique relies on the principle that the solubility of this compound in water is significantly higher at elevated temperatures. stackexchange.com The process typically involves dissolving the impure solid in a minimum amount of hot solvent (usually water) to create a saturated or near-saturated solution. github.io Any insoluble impurities can then be removed by hot filtration. As the filtrate cools, the solubility of the this compound decreases, leading to the formation of purified crystals, while the soluble impurities remain in the mother liquor. github.io The slower the cooling process, the larger and purer the resulting crystals tend to be. chymist.com To further enhance purity, the crystals can be washed with a cold solvent or a solvent in which the compound is sparingly soluble, such as an ethanol-water mixture, to remove any adhering mother liquor. arcjournals.org

ParameterDescriptionImpact on Purity
Solvent Choice Typically distilled or deionized water to avoid introducing new impurities.High
Cooling Rate Slow cooling allows for the formation of a more ordered crystal lattice, excluding impurities.High
Washing Rinsing crystals with a cold, appropriate solvent removes residual impurities from the mother liquor.Medium

This table summarizes the key parameters in the recrystallization process and their impact on the final purity of this compound.

The morphology of this compound crystals, including their size and shape, can be precisely controlled by manipulating various crystallization parameters. Key factors that influence crystal morphology include the rate of cooling, the degree of supersaturation, the presence of seed crystals, and the agitation of the solution. oliphantscienceawards.com.au Slow cooling of a supersaturated solution generally promotes the growth of larger, more well-defined octahedral crystals. chymist.comotago.ac.nz Conversely, rapid cooling can lead to the formation of a larger number of smaller crystals. stackexchange.com

The introduction of a small, well-formed "seed" crystal into a supersaturated solution provides a template for further crystal growth, encouraging the formation of a single, large crystal rather than numerous smaller ones. oliphantscienceawards.com.auotago.ac.nz The level of supersaturation is a critical driving force for crystallization; a solution must be supersaturated for crystals to form and grow. youtube.com This is typically achieved by cooling a saturated solution prepared at a higher temperature. chymist.com Stirring or agitation of the solution can also influence crystal size and distribution by affecting mass transfer and nucleation rates. nih.gov The use of power ultrasound has been shown to decrease the average crystal size and modify the crystal morphology of potash alum. nih.gov

Crystallization ParameterEffect on Crystal MorphologyResearch Finding
Cooling Rate Slower cooling generally results in larger, more well-defined crystals.Gradual cooling decreases the solubility of potash alum, causing it to crystallize in its hydrated form. The rate of cooling affects crystal size and purity.
Supersaturation Higher supersaturation can lead to faster nucleation and smaller crystals.A supersaturated solution wants to get rid of the extra dissolved solid, which it does by adding to a seed crystal. otago.ac.nz
Seed Crystals The presence of a seed crystal promotes the growth of a single, larger crystal.A suitable seed crystal is suspended in a supersaturated solution of alum to grow a larger single crystal. otago.ac.nz
Agitation/Stirring Can influence crystal size distribution and prevent agglomeration.The influence of power ultrasound was found to decrease the average crystal size with an increase in ultrasonic power. nih.gov

This interactive table outlines the influence of key parameters on the morphology of this compound crystals, supported by research findings.

Novel and Green Synthesis Approaches for this compound

In recent years, there has been a growing emphasis on developing more sustainable and environmentally friendly methods for chemical synthesis. For this compound, this has led to research into the use of waste materials as precursors and the development of more efficient production processes.

A significant advancement in the green synthesis of this compound involves the utilization of waste aluminum sources. Discarded aluminum cans, foil, and industrial aluminum residues represent a readily available and low-cost feedstock for alum production. tsijournals.comarcjournals.orggoogle.com The chemical process for converting this waste into alum is similar to the laboratory synthesis from pure aluminum, involving dissolution in potassium hydroxide followed by precipitation with sulfuric acid. uwaterloo.caarcjournals.org This approach not only provides a valuable product from waste but also helps to mitigate the environmental problems associated with aluminum scrap accumulation. arcjournals.org Research has demonstrated the successful synthesis of potash alum from waste aluminum foil and scraps, with yields reported to be around 76% from foil and 63% from scrap. tsijournals.com

Another promising avenue for valorization is the use of bauxite residue, also known as red mud, which is a major waste product of the alumina (B75360) industry. google.com While challenging due to its complex composition, processes are being explored to extract alumina from bauxite residue, which could then be used in the synthesis of this compound.

Sustainable production of this compound extends beyond the use of waste precursors to encompass the optimization of the entire manufacturing process. Process intensification (PI) is a key strategy in this regard, aiming to develop smaller, more energy-efficient, and cleaner production technologies. engineering.org.cn In the context of crystallization, PI can involve the use of microreactors, advanced mixing techniques, and external fields (such as ultrasound) to achieve better control over nucleation and crystal growth, leading to higher yields and purer products with less energy consumption.

Mechanistic Investigations of this compound Formation and Growth

Understanding the fundamental mechanisms of crystal formation and growth is crucial for controlling the properties of the final product. The crystallization of this compound from an aqueous solution is a complex process that begins with nucleation, the initial formation of stable crystalline nuclei, followed by crystal growth, where these nuclei grow into larger crystals. chymist.com

Nucleation can occur spontaneously (homogeneous nucleation) when the concentration of the solute exceeds a critical supersaturation level, or it can be induced by the presence of foreign particles or a seed crystal (heterogeneous nucleation). chymist.com The rate of nucleation is highly dependent on the degree of supersaturation. researchgate.net

Once stable nuclei are formed, they begin to grow by the incorporation of solute molecules from the surrounding solution onto their surfaces. The rate of crystal growth is influenced by factors such as the degree of supersaturation, temperature, and the presence of impurities. researchgate.net Studies on the kinetics of potash alum crystallization have shown that both nucleation and crystal growth rates are critical in determining the final crystal size distribution. researchgate.net A low combined rate of nucleation and crystal growth has been found to produce larger crystals with fewer fine particles. researchgate.net The thermodynamics of co-crystallization of different alums have also been investigated to understand the formation of mixed crystals. researchgate.net Mechanistic studies, including the investigation of secondary nucleation by attrition (the production of new crystals from the collision of existing crystals), provide valuable insights into optimizing crystallizer design and operation for producing this compound with desired specifications. acs.org

Structural Elucidation and Advanced Spectroscopic Characterization of Aluminum Potassium Sulfate

Crystallographic Investigations of Aluminum Potassium Sulfate (B86663)

Single-crystal X-ray diffraction (SCXRD) has been instrumental in precisely determining the atomic structure of aluminum potassium sulfate dodecahydrate, commonly known as potash alum. researchgate.net Early and subsequent studies have consistently established that potash alum crystallizes in the cubic system. researchgate.netresearchgate.net The specific space group identified for this compound is Pa3. researchgate.netresearchgate.net

This technique confirms the arrangement of the potassium and aluminum ions, the sulfate groups, and the twelve water molecules of hydration within the crystal lattice. The identification of this mineral has been confirmed by single-crystal X-ray diffraction. rruff.info At room temperature, alums like potassium aluminum sulfate crystallize in one of three polymorphous forms (α, β, and γ), with the specific form being determined primarily by the size of the monovalent cation. arizona.edu Potassium alum is a representative of the most common α-alum structure. arizona.edu

Crystallographic Data for this compound
ParameterValueSource
Crystal SystemCubic researchgate.net
Space GroupPa3 researchgate.netresearchgate.net
Lattice Constant (a)12.151(2) Å rruff.info
Unit Cell Volume (V)1794.0(4) ų rruff.info
Formula Units per Unit Cell (Z)4 researchgate.netresearchgate.net

Powder X-ray diffraction (PXRD) is a key technique for phase identification and purity assessment of polycrystalline samples of this compound. The resulting diffraction pattern serves as a fingerprint for the compound. The characteristic peaks in the PXRD pattern of KAl(SO₄)₂·12H₂O are consistent with the Joint Committee on Powder Diffraction Standards (JCPDS) file 07-0017, confirming the material's identity. researchgate.net

PXRD analysis affirms the high crystallinity of synthesized this compound samples. researchgate.net High crystallinity can be indicative of appreciable catalytic properties, better stability at high temperatures, and extensive porosity. researchgate.net While this compound predominantly exists as the α-alum polymorph at room temperature, PXRD can be used to study phase transitions that may occur under different conditions, such as elevated temperatures. researchgate.netarizona.edu For example, if the temperature surpasses the first phase transition, potash alum can transform into an amorphous phase. researchgate.net

The external shape, or habit, of this compound crystals is significantly influenced by the conditions of the crystallization solution, while the internal structure (space group) generally remains consistent. The growth of large, well-formed single crystals is typically achieved through the slow evaporation of a supersaturated aqueous solution at a constant temperature. researchgate.netresearchgate.netoliphantscienceawards.com.au The solubility of this compound increases with temperature, a factor that is leveraged to create supersaturated solutions upon cooling. stackexchange.com

Several factors can modify the crystal habit:

Saturation Level: Achieving the proper saturation level is crucial for steady crystal growth, favoring the formation of a single, large crystal over many smaller ones. oliphantscienceawards.com.au

Temperature: Maintaining a consistent temperature promotes slow and steady growth, which is essential for developing high-quality crystals with smooth surfaces and the desired octahedral shape. oliphantscienceawards.com.au

Impurities: The presence of impurities in the growth solution can dramatically alter the crystal shape. For instance, the addition of borax (B76245) can cause the typical octahedral crystals to develop beveled corners or even change their habit to a cuboctahedron or a cube. crystalls.info

Minimizing disturbances and ensuring the purity of the solution are critical for obtaining crystals that reflect the ideal growth habit. oliphantscienceawards.com.au

Advanced Spectroscopic Characterization Techniques for this compound

Spectroscopic techniques provide insight into the molecular-level structure and bonding within this compound by probing the interaction of the compound with electromagnetic radiation.

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is used to identify the characteristic vibrational modes of the functional groups within this compound. The spectra are dominated by the vibrations of the sulfate ions (SO₄²⁻), water molecules (H₂O), and the aluminum-oxygen (Al-O) bonds.

The sulfate ion, belonging to the Td point group in its free state, has four fundamental vibrational modes: ν1 (symmetric stretch), ν2 (symmetric bend), ν3 (asymmetric stretch), and ν4 (asymmetric bend). In the crystal lattice of alum, the site symmetry of the sulfate ion is reduced, which can cause degenerate modes to split and formally inactive modes to appear. ufop.br

FTIR and Raman spectra confirm an orientational disorder of the sulfate anions in α-alums like KAl(SO₄)₂·12H₂O. researchgate.net This disorder is a key structural feature revealed by these techniques. researchgate.netsemanticscholar.org The Raman spectrum of potassium alum shows a characteristic peak around 989 cm⁻¹, attributed to the symmetric stretching vibration of the SO₄²⁻ ion. researchgate.net

Characteristic Vibrational Frequencies (cm⁻¹) for this compound
AssignmentFTIR Frequency (cm⁻¹)Raman Frequency (cm⁻¹)Source
Water (H₂O) Stretching3400, 3000- ufop.br
Water (H₂O) Bending1645- ufop.br
Sulfate (SO₄²⁻) ν3 (Asymmetric Stretch)1237-1247, 1104-1115- researchgate.net
Sulfate (SO₄²⁻) ν1 (Symmetric Stretch)-989 researchgate.net
Water (H₂O) Librational Modes930, 700- ufop.br
Sulfate (SO₄²⁻) ν4 (Asymmetric Bend)657-686, 603-608- researchgate.net
Sulfate (SO₄²⁻) Symmetrical Bend468-471- researchgate.net
Al-O Vibration750-400- researchgate.net

Terahertz time-domain spectroscopy (THz-TDS) is an advanced technique that probes low-frequency molecular and lattice vibrations, making it suitable for characterizing the solid-state properties of materials like this compound. uiowa.edu This method measures both the amplitude and the phase of the transmitted THz electric field, which allows for the direct determination of the material's complex optical constants, such as the refractive index and absorption coefficient. usp.brwikipedia.org

Studies using THz-TDS on potassium aluminum sulfate dodecahydrate (PASD) have shown that the compound has distinct characteristic absorption peaks in the terahertz frequency band (typically 0.1-4 THz). researchgate.net These features can be used for the qualitative identification of the material. researchgate.net By analyzing the THz time-domain and frequency-domain spectra, researchers can calculate the absorption coefficient and refractive index. researchgate.netresearchgate.net It has been observed that as the concentration of PASD in a mixture increases, the amplitude absorption coefficient and refractive index also increase. researchgate.net This demonstrates the potential of THz-TDS for both qualitative and quantitative analysis of this compound. researchgate.net

Solid-State Nuclear Magnetic Resonance (NMR) Studies of this compound

Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique used to probe the local atomic environment of specific nuclei within a solid material. For this compound, the primary nuclei of interest are Aluminum-27 (²⁷Al) and Potassium-39 (³⁹K).

Studies utilizing ²⁷Al Magic Angle Spinning (MAS) NMR provide detailed information about the coordination environment of the aluminum ions. In the hydrated crystal structure of this compound dodecahydrate (KAl(SO₄)₂·12H₂O), the aluminum ion is octahedrally coordinated to six water molecules, forming the [Al(H₂O)₆]³⁺ complex. ionicviper.org This symmetric, six-coordinate environment gives rise to a characteristic chemical shift in the ²⁷Al MAS NMR spectrum. The expected chemical shift for octahedrally coordinated aluminum species typically falls within a specific range, allowing for confirmation of this structural feature. researchgate.net

However, ²⁷Al is a quadrupolar nucleus (spin I = 5/2), meaning it has a non-spherical charge distribution. huji.ac.il This property makes the NMR signal sensitive to the symmetry of the local electric field gradient. While the [Al(H₂O)₆]³⁺ cation in the alum structure is relatively symmetric, any distortions from perfect octahedral geometry can lead to significant broadening of the NMR resonance. This broadening can provide insights into subtle structural disorders and the dynamics of the water molecules in the coordination sphere.

Similarly, ³⁹K solid-state NMR can be employed to study the local environment of the potassium ions. Although ³⁹K is a less commonly studied nucleus due to its lower gyromagnetic ratio and quadrupolar nature, high-field NMR experiments can resolve signals that are sensitive to the chemical and crystallographic environment of the potassium ion. acs.org Such studies can differentiate between potassium sites in different phases of the material or detect changes in the local structure during dehydration or decomposition.

Table 1: Representative Solid-State NMR Parameters for Nuclei in this compound Note: Exact values can vary based on experimental conditions and specific crystalline phase.

NucleusSpin (I)Natural Abundance (%)Typical Chemical Shift Range for Coordination EnvironmentKey Information Provided
²⁷Al 5/2100~0 to 15 ppm (Octahedral AlO₆) researchgate.netConfirms the octahedral coordination of aluminum; line shape analysis reveals local symmetry and disorder.
³⁹K 3/293.3>100 ppm range acs.orgProbes the local environment of the potassium cation; sensitive to phase changes and cation-anion interactions.

X-ray Photoelectron Spectroscopy (XPS) and Auger Electron Spectroscopy (AES) for Surface Chemical State Analysis

X-ray Photoelectron Spectroscopy (XPS) and Auger Electron Spectroscopy (AES) are surface-sensitive techniques that provide elemental and chemical state information about the top few nanometers of a material's surface. eag.com

X-ray Photoelectron Spectroscopy (XPS) analysis of this compound allows for the identification and quantification of the constituent elements (Al, K, S, O) on the crystal surface. By measuring the binding energies of core-level electrons, XPS can determine the oxidation states of these elements.

Aluminum (Al 2p): The binding energy of the Al 2p peak is characteristic of aluminum in the +3 oxidation state, consistent with the Al³⁺ ion in the compound.

Potassium (K 2p): The K 2p doublet (K 2p₃/₂ and K 2p₁/₂) is observed at binding energies typical for the K⁺ ion. xpsfitting.com

Sulfur (S 2p): The S 2p peak corresponds to sulfur in the +6 oxidation state, characteristic of the sulfate ion (SO₄²⁻).

Oxygen (O 1s): The O 1s spectrum is typically more complex. It will show a primary peak corresponding to the oxygen atoms in the sulfate anions and a distinct peak at a higher binding energy associated with the oxygen in the water of hydration (H₂O).

Auger Electron Spectroscopy (AES) complements XPS by providing high spatial resolution elemental analysis. kratos.com AES uses a focused electron beam to excite surface atoms, which then relax by emitting characteristic Auger electrons. eag.com The kinetic energy of these electrons is unique to each element, allowing for elemental mapping of the surface. This is particularly useful for identifying surface contaminants or spatial variations in composition on the micrometer to nanometer scale. carleton.edu When combined with an ion sputtering gun, AES can perform depth profiling, progressively removing surface layers to analyze the elemental composition as a function of depth. This is valuable for studying surface oxidation, hydration/dehydration layers, or the uniformity of thin films of the material. eag.comcarleton.edu

Thermal Analysis and Decomposition Pathways of this compound

Thermogravimetric Analysis (TGA) for Decomposition Kinetics and Water Loss Mechanisms

Thermogravimetric Analysis (TGA) is a fundamental technique for studying the thermal stability and decomposition of this compound dodecahydrate. The analysis involves monitoring the mass of a sample as it is heated at a controlled rate. The TGA curve for KAl(SO₄)₂·12H₂O reveals a multi-step decomposition process, primarily involving dehydration followed by sulfate decomposition. doaj.orgakjournals.com

The initial and major mass loss events correspond to the sequential release of the 12 molecules of water of hydration. This dehydration process often occurs in several overlapping stages, reflecting the different binding energies of the water molecules within the crystal lattice. The first several water molecules are typically lost at temperatures below 100°C, with the majority of the water being driven off between 100°C and approximately 300°C.

Following complete dehydration, the resulting anhydrous this compound, KAl(SO₄)₂, remains stable over a significant temperature range. The final stage of decomposition occurs at much higher temperatures, typically starting above 500°C to 600°C. akjournals.com In this stage, the anhydrous salt decomposes into solid potassium sulfate (K₂SO₄) and aluminum oxide (Al₂O₃), with the evolution of sulfur trioxide (SO₃) and/or sulfur dioxide (SO₂) and oxygen (O₂) gases. doaj.orgresearchgate.net The presence of potassium sulfate has been shown to lower the decomposition temperature of the aluminum sulfate component. akjournals.com

Kinetic analysis of the TGA data, using various models, can determine the activation energies for the different decomposition steps, providing quantitative insight into the thermal degradation mechanisms. researchgate.net

Table 2: Typical Decomposition Stages of this compound Dodecahydrate by TGA

Temperature Range (°C)ProcessProducts
~50 - 300 °CMultistage DehydrationKAl(SO₄)₂ + 12H₂O (g)
> 600 °CDecomposition of Anhydrous SaltK₂SO₄ (s) + Al₂O₃ (s) + SOₓ (g)

Differential Scanning Calorimetry (DSC) for Phase Transitions and Thermal Stability

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to identify thermal events such as melting, crystallization, and other phase transitions. DSC is a powerful tool for characterizing the thermal properties of this compound. mdpi.comsoton.ac.uk

A DSC thermogram of this compound dodecahydrate complements the TGA data by revealing the energetic changes associated with the decomposition steps.

Dehydration: The loss of water molecules observed in TGA corresponds to a series of broad endothermic peaks in the DSC curve, typically occurring between 50°C and 300°C. Each peak represents the energy required to break the bonds holding the water molecules within the crystal structure. The melting point of the hydrated salt is also observed in this range, often around 92.5°C, which appears as a sharp endothermic peak. cip.com.cn

Phase Transitions: In addition to dehydration, DSC can detect solid-solid phase transitions in the anhydrous material at intermediate temperatures. For potassium alum, several phase transition peaks have been identified prior to the final decomposition. researchgate.net

Decomposition: The high-temperature decomposition of the anhydrous salt into potassium sulfate, aluminum oxide, and sulfur oxides is marked by a significant endothermic peak in the DSC curve, corresponding to the energy required to break the sulfate bonds.

By integrating the area under these peaks, the enthalpy (ΔH) of each transition can be quantified, providing valuable thermodynamic data on the material's stability and the energy required for its decomposition.

Table 3: Thermal Events for this compound Observed by DSC

Temperature Range (°C)Thermal EventType of Peak
~92 °CMelting of Hydrate (B1144303)Endothermic
~50 - 300 °CDehydrationMultiple Endotherms
> 600 °CSulfate DecompositionEndothermic

Microscopic and Morphological Characterization of this compound

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) for Crystal Morphology and Nanostructure

Scanning Electron Microscopy (SEM) is widely used to investigate the surface topography and morphology of this compound crystals at the microscale. While macroscopic, well-formed single crystals of alum grown from solution exhibit a characteristic octahedral shape, SEM analysis of polycrystalline powders or rapidly crystallized samples often reveals more complex morphologies. oliphantscienceawards.com.au

Transmission Electron Microscopy (TEM) provides much higher resolution imaging, enabling the characterization of the internal structure of this compound at the nanoscale. nih.gov To be analyzed by TEM, the sample must be sufficiently thin to be electron-transparent, which can be achieved by crushing the crystals into a fine powder or by using focused ion beam (FIB) milling to prepare a thin lamella. researchgate.net

Using TEM, it is possible to:

Image the crystal lattice: High-resolution TEM (HRTEM) can visualize the atomic planes within the crystal, allowing for the direct confirmation of the crystal structure and measurement of lattice parameters.

Identify defects: TEM is a powerful tool for identifying crystalline defects such as dislocations, stacking faults, and grain boundaries that can influence the material's properties.

Analyze nanostructures: If this compound is synthesized in a nanostructured form (e.g., nanoparticles), TEM is essential for determining their size, shape, and crystallinity. researchgate.net

Obtain diffraction patterns: Selected Area Electron Diffraction (SAED) in the TEM provides crystallographic information from nanoscale regions of the sample, which can be used to identify the crystal phase and determine its orientation.

Together, SEM and TEM provide a comprehensive, multi-scale understanding of the morphology and structure of this compound, from the micrometer-scale shape of crystal agglomerates down to the atomic arrangement of the crystal lattice.

Atomic Force Microscopy (AFM) for Surface Topography and Growth Mechanisms of this compound

Atomic Force Microscopy (AFM) has emerged as a powerful technique for the in-situ and ex-situ characterization of crystal surfaces at the nanoscale, providing unprecedented insights into their topography and growth dynamics. In the context of this compound, also known as potash alum, AFM enables the direct visualization of surface features and the real-time observation of growth processes, which are governed by fundamental mechanisms such as two-dimensional (2D) nucleation and spiral growth.

The surface of a growing this compound crystal is not perfectly flat but is characterized by a landscape of terraces, steps, and etch pits. AFM imaging reveals the arrangement and dynamics of these features, which are crucial for understanding the crystal's growth kinetics. The {111} face of potash alum crystals is a common subject of these investigations due to its prominence in the crystal habit.

Key Observations from AFM Studies:

Step Dynamics: Crystal growth occurs through the propagation of steps across the surface. AFM allows for the measurement of step heights and velocities, providing quantitative data on the growth rate under different conditions of supersaturation and temperature.

Two-Dimensional Nucleation: At higher supersaturations, new growth layers are initiated by the formation of 2D nuclei on the crystal terraces. In-situ AFM can capture the birth and spreading of these nuclei, offering a direct view of this nucleation process.

Spiral Growth: Screw dislocations emerging on the crystal surface act as a continuous source of steps, leading to the formation of spiral growth hillocks. AFM is instrumental in visualizing these spiral patterns and characterizing their geometry, which is related to the supersaturation of the growth solution.

Secondary Nucleation: AFM has been employed to investigate the formation of secondary nuclei, which can be generated by contact between different growth faces of existing crystals in a supersaturated solution. This provides insights into how mechanical interactions can influence the crystallization process.

The quantitative data obtainable from AFM images, such as surface roughness, step height, and terrace width, are critical for validating theoretical models of crystal growth. While detailed, publicly available datasets specifically for this compound are limited in comprehensive research literature, the principles of AFM analysis of crystalline surfaces are well-established.

Below is an illustrative data table showcasing the type of quantitative information that can be extracted from AFM analysis of a crystalline surface, based on general observations of similar systems.

Surface ParameterTypical Value RangeSignificance
Average Roughness (Ra) 0.1 - 2.0 nmIndicates the overall smoothness of the crystal face. Lower values suggest a more ordered growth process.
Root Mean Square Roughness (Rq) 0.2 - 3.0 nmProvides a measure of the standard deviation of the surface height profile.
Step Height 0.5 - 5.0 nmCorresponds to single or multiple molecular layers, confirming the layer-by-layer growth mechanism.
Terrace Width 50 - 500 nmReflects the distance between steps and is inversely related to the supersaturation.
Spiral Hillock Slope 0.01 - 0.1Related to the activity of the screw dislocation and the supersaturation of the solution.

Chemical Reactivity and Transformation Mechanisms of Aluminum Potassium Sulfate

Aqueous Solution Chemistry and Hydrolysis Mechanisms of Aluminum Potassium Sulfate (B86663)

When dissolved in water, aluminum potassium sulfate dissociates into its constituent ions: potassium (K⁺), aluminum (Al³⁺), and sulfate (SO₄²⁻). The aqueous chemistry is dominated by the hydrolysis of the hexaaquaaluminum(III) ion, [Al(H₂O)₆]³⁺. This hydrolysis process is responsible for the acidic nature of alum solutions. The hydrated aluminum ion donates a proton to a water molecule, initiating a series of equilibria that lead to the formation of various monomeric and polymeric hydroxyaluminum species.

This initial hydrolysis step is followed by further deprotonation and polymerization reactions, leading to a complex mixture of aluminum species in solution.

In aqueous solutions, the speciation of aluminum is highly dependent on factors such as pH, temperature, and the concentration of aluminum. At low pH values, the predominant species is the hydrated Al³⁺ ion. As the pH increases, a series of monomeric and polymeric hydrolysis products are formed.

The primary monomeric hydrolysis products include [Al(OH)]²⁺, [Al(OH)₂]⁺, and the neutral species [Al(OH)₃]⁰. In addition to these, polymeric species are also formed, particularly at higher aluminum concentrations. Notable polymeric species include the dimer [Al₂(OH)₂]⁴⁺, the trimer [Al₃(OH)₄]⁵⁺, and the well-characterized polycation [Al₁₃O₄(OH)₂₄]⁷⁺. The formation of these species is governed by a complex set of equilibrium constants.

Table 1: Equilibrium Constants for Aluminum Hydrolysis at 25°C

Equilibrium Reaction log K
Al³⁺ + H₂O ⇌ [Al(OH)]²⁺ + H⁺ -4.97
Al³⁺ + 2H₂O ⇌ [Al(OH)₂]⁺ + 2H⁺ -9.3
Al³⁺ + 3H₂O ⇌ Al(OH)₃ + 3H⁺ -15.0
Al³⁺ + 4H₂O ⇌ [Al(OH)₄]⁻ + 4H⁺ -23.0
2Al³⁺ + 2H₂O ⇌ [Al₂(OH)₂]⁴⁺ + 2H⁺ -7.7
3Al³⁺ + 4H₂O ⇌ [Al₃(OH)₄]⁵⁺ + 4H⁺ -13.94

Note: These values are representative and can vary with ionic strength and temperature.

The distribution of these species as a function of pH is a critical aspect of the aqueous chemistry of this compound. At a pH around 5 and a temperature of 25°C, the distribution of dissolved inorganic aluminum hydroxides is approximately 36% Al³⁺, 37% [Al(OH)]²⁺, and 26% [Al(OH)₂]⁺. researchgate.net

The addition of a base to an this compound solution leads to the precipitation of aluminum hydroxide (B78521), Al(OH)₃. This process is of significant industrial importance, particularly in water treatment and the synthesis of alumina (B75360). The precipitation is not a simple, single-step process but involves a sequence of nucleation and growth stages.

The mechanism of precipitation is initiated by the formation of the various hydrolyzed aluminum species discussed in the previous section. As the pH of the solution is raised, the concentration of hydroxyl ions increases, leading to the formation of supersaturated solutions with respect to aluminum hydroxide. This supersaturation drives the nucleation process, where small, stable clusters of aluminum hydroxide are formed.

Once stable nuclei are present, they begin to grow by the addition of more aluminum and hydroxide ions from the solution. The kinetics of this growth phase can be influenced by several factors, including temperature, the degree of supersaturation, and the presence of seed crystals. Studies on the seeded precipitation of Al(OH)₃ from potassium aluminate solutions have shown that the process can be controlled by either nucleation or growth, depending on the temperature. researchgate.net For instance, at 60°C, the reaction is primarily nucleation-controlled, while at 80°C, growth is the more dominant process. researchgate.net

The morphology of the precipitated aluminum hydroxide can also be affected by the reaction conditions. For example, the presence of certain ions or organic molecules can alter the crystal habit of the precipitate.

Complexation and Adduct Formation with Diverse Ligands and Substrates

The aluminum ion in this compound can act as a Lewis acid, enabling it to form complexes and adducts with a variety of ligands containing electron-donating atoms such as oxygen, nitrogen, and halogens.

In the presence of organic acids, the aluminum ion can form complexes with the carboxylate anions. researchgate.net These interactions can lead to the formation of aluminum carboxylate complexes with varying structures and stabilities. For example, in aqueous solutions containing formic acid and acetic acid, aluminum ions have been shown to form aluminum formoacetate and other aluminum carboxylate monomers.

Aluminum ions also exhibit a strong affinity for fluoride (B91410) ions, forming stable fluoro-aluminum complexes. The interaction with sulfate ions from the salt itself can also lead to the formation of inner-sphere sulfato complexes, particularly at higher concentrations.

Furthermore, this compound can form adducts with various organic molecules. For instance, in the synthesis of aluminosilicates, Lewis acidic aluminum sites can form adducts with molecules like tetrahydrofuran (B95107) (THF) and pyridine. ijres.org The interaction with proteins is another important aspect, where aluminum ions can bind to negatively charged groups on the protein surface, such as carboxyl and phosphate (B84403) groups, which can lead to changes in the protein's conformation and stability. researchgate.net

Catalytic Roles and Reaction Mechanisms Involving this compound

This compound serves as an effective and environmentally friendly catalyst in a range of chemical reactions, primarily due to its acidic nature in aqueous solutions which arises from the hydrolysis of the Al³⁺ ion. researchgate.netias.ac.in

The Brønsted acidity of aqueous solutions of this compound allows it to catalyze a variety of organic reactions that are typically promoted by acids. It is considered a mild, non-volatile, and non-corrosive Lewis acid catalyst. researchgate.netnih.gov

One of the most well-documented applications is in esterification reactions. This compound can effectively catalyze the condensation of carboxylic acids with alcohols to form esters. nih.gov The catalytic cycle is believed to involve the protonation of the carbonyl oxygen of the carboxylic acid by the hydrated aluminum ion, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol.

This compound has also been successfully employed in the methoxylation of α-pinene, where it catalyzes the addition of methanol (B129727) across the double bond to produce α-terpinyl methyl ether. jecasmu.org The proposed mechanism involves the protonation of the α-pinene double bond to form a carbocation intermediate, which then reacts with methanol. jecasmu.org

Other organic transformations catalyzed by this compound include the synthesis of dihydropyrimidines, benzodiazepines, and geminal diacetates (acylals). researchgate.net Its use as a solid, recyclable catalyst offers significant advantages in terms of green chemistry. ias.ac.in

The interaction of this compound with colloidal systems is fundamental to its widespread use as a coagulant in water and wastewater treatment. researchgate.net Colloidal particles in water are typically negatively charged, which leads to electrostatic repulsion and prevents them from aggregating and settling.

When this compound is added to water, the hydrolyzed aluminum species, particularly the positively charged monomeric and polymeric hydroxyaluminum cations, adsorb onto the surface of the negatively charged colloids. This adsorption neutralizes the surface charge of the colloidal particles, reducing the electrostatic repulsion between them. This charge neutralization allows the van der Waals forces of attraction to become dominant, leading to the aggregation of the particles into larger flocs.

In addition to charge neutralization, another important mechanism is "sweep flocculation." At higher doses of this compound, the precipitation of amorphous aluminum hydroxide occurs. As these gelatinous precipitates form, they can enmesh and entrap the colloidal particles, effectively "sweeping" them out of the suspension as they settle.

The surface chemistry of these interactions is complex. Studies using atomic force microscopy have investigated the forces between silica (B1680970) surfaces in the presence of aluminum sulfate. osti.gov These studies have shown that the adsorption of hydrated aluminum species can lead to a reversal of the surface charge from negative to positive. The nature of the adsorbed layer and the resulting interparticle forces are dependent on factors such as pH and the specific composition of the surfaces. The adsorption of aluminum species onto clay minerals like kaolinite (B1170537) and montmorillonite (B579905) has also been studied, revealing a rapid initial ion-exchange process followed by a slower polymerization of aluminum on the mineral surfaces.

Photochemical and Radiolytic Degradation Pathways of this compound

The degradation of this compound, a hydrated double salt with the chemical formula KAl(SO₄)₂·12H₂O, through photochemical and radiolytic pathways involves complex reactions initiated by the absorption of light or ionizing radiation. While direct and extensive research on this specific compound is limited, the degradation mechanisms can be inferred from studies on its constituent ions—hydrated aluminum ([Al(H₂O)₆]³⁺), potassium (K⁺), sulfate (SO₄²⁻)—and the water of hydration, as well as from research on analogous hydrated salt systems.

The primary targets for photochemical and radiolytic energy are the water of hydration and the sulfate anions. The absorption of energy leads to the formation of highly reactive transient species, which then drive subsequent chemical transformations.

Photochemical Degradation

Photochemical degradation is initiated when a molecule absorbs photons, leading to an excited electronic state that can result in bond cleavage and the formation of radicals. For this compound, particularly in aqueous environments or in its hydrated crystalline form, the primary photochemical processes are expected to involve the sulfate ion and the coordinated water molecules.

Recent studies have shown that aqueous sulfate ions, when present in high concentrations as found in aerosol particles, can undergo photolysis upon irradiation with tropospheric radiation (>300 nm) to form sulfate radicals (SO₄•⁻). nih.gov This reaction, previously thought to require more energetic wavelengths, is significant for concentrated solutions or the hydrated crystal surface. nih.gov

The proposed mechanism for the formation of the sulfate radical from the sulfate ion is via a charge-transfer-to-solvent (CTTS) event, where an electron is transferred from the sulfate ion to the surrounding water molecules, which can be represented as:

SO₄²⁻(aq) + hν → [SO₄²⁻(aq)]* → SO₄•⁻(aq) + e⁻(aq)

The generated hydrated electron (e⁻(aq)) is a powerful reducing agent, while the sulfate radical (SO₄•⁻) is a potent oxidizing agent. These species can then react with other components of the system or with organic impurities.

Radiolytic Degradation

Radiolysis involves the dissociation of molecules through ionizing radiation, such as gamma rays or electron beams. The energy from this radiation is absorbed non-selectively by the bulk material. In the case of hydrated this compound, the most abundant molecular species are the water molecules of hydration, making them the primary target for radiolysis.

The radiolysis of water is a well-understood process that produces a variety of reactive species. wikipedia.orgnih.gov

H₂O --ionizing radiation--> e⁻(aq), HO•, H•, H₂O₂, H₂, H₃O⁺

These primary radicals can initiate a cascade of secondary reactions. In the solid state, the radiolysis of the water of crystallization is a key degradation pathway. Studies on the gamma radiolysis of other hydrated sulfates, such as iron(II) sulfate heptahydrate, have shown that the oxidizing hydroxyl radicals (HO•) generated from the water of hydration are responsible for the oxidation of the metal cation. researchgate.net

A similar mechanism can be postulated for this compound, where the water of hydration is the primary source of radicals.

Key Degradation Pathways and Intermediate Species

Based on the principles of photochemistry and radiation chemistry of related systems, the following degradation pathways can be proposed for this compound:

Formation of Sulfate Radicals (SO₄•⁻): This is a key pathway in both photochemical and radiolytic degradation. In photolysis, it occurs through direct excitation of the sulfate ion. nih.gov In radiolysis, the sulfate ion can react with hydroxyl radicals or capture a hole (h⁺). SO₄²⁻ + HO• → SO₄•⁻ + OH⁻

Reactions involving Water of Hydration: The radiolysis of the twelve water molecules in the crystal lattice is a major source of reactive species. researchgate.net KAl(SO₄)₂·12H₂O --γ--> KAl(SO₄)₂ + Radicals (e.g., HO•, H•) + Molecular Products (H₂, H₂O₂)

Electron Trapping and Hole Formation: In the solid state, ionizing radiation can lead to the formation of electron-hole pairs. The electrons can be trapped at defect sites or by cations, while holes can be trapped by anions. Electron Paramagnetic Resonance (EPR) spectroscopy is a crucial technique for identifying these trapped paramagnetic species. aip.orgresearchgate.net While specific EPR studies on irradiated this compound are not readily available, research on other irradiated hydrated salts suggests the potential formation of species like Al²⁺ (from the reduction of Al³⁺ by an electron) or radical anions involving the sulfate group.

Summary of Potential Degradation Products

The following table summarizes the likely reactive intermediates and potential final products resulting from the photochemical and radiolytic degradation of this compound.

Degradation PathwayInitiating RadiationPrimary Reactive SpeciesPotential Intermediate/Final Products
Photolysis UV/Visible Light (hν)Sulfate Radical (SO₄•⁻), Hydrated Electron (e⁻(aq))Altered sulfate species, products from reactions with impurities
Radiolysis Gamma Rays (γ), Electron Beams (e⁻)Hydroxyl Radical (HO•), Hydrated Electron (e⁻(aq)), Hydrogen Atom (H•), Sulfate Radical (SO₄•⁻)Dehydrated or partially dehydrated alum, Aluminum Hydroxide (from reactions of Al³⁺ with OH⁻), Hydrogen Gas (H₂), Hydrogen Peroxide (H₂O₂)

Research Findings from Analogous Systems

Irradiated Sulfates: Studies on irradiated triglycine (B1329560) sulfate have shown changes in its physical properties, such as a decrease in the intensity of specific infrared absorption bands with increasing gamma-ray dose, indicating structural alterations. tandfonline.comtandfonline.com

Hydrated Salts: EPR studies on irradiated hydrated lead(II) acetate (B1210297) have identified the formation of reduced metal cations (Pb¹⁺) and hydrogen atoms associated with the metal ion, demonstrating that the metal center can be a site for radiolytic reactions. aip.orgosti.gov

Aqueous Sulfate Solutions: Pulse radiolysis studies have been instrumental in characterizing the kinetics of reactions involving the sulfate radical anion in aqueous solutions. researchgate.net

Advanced Applications and Engineering Principles of Aluminum Potassium Sulfate

Flocculation and Coagulation in Environmental Engineering

In environmental engineering, particularly in water and wastewater treatment, aluminum potassium sulfate (B86663) is widely used as a coagulant and flocculant. mgesjournals.comscispace.com Its primary function is to remove suspended and colloidal particles, which are often too small to settle on their own, thereby clarifying the water. scispace.comcore.ac.uk The process involves the destabilization of these particles, allowing them to aggregate into larger, settleable flocs. mgesjournals.com

The removal of colloidal impurities by aluminum potassium sulfate is primarily governed by two main mechanisms: charge neutralization and sweep flocculation.

Charge Neutralization: Colloidal particles in water typically carry a negative surface charge, leading to electrostatic repulsion that keeps them suspended. When this compound is introduced into the water, the trivalent aluminum ions (Al³⁺) and their hydrolyzed species neutralize these negative charges. This reduction in repulsive forces allows the particles to approach each other and begin to aggregate.

Sweep Flocculation: At a sufficient concentration, the aluminum ions hydrolyze to form an insoluble, gelatinous precipitate of aluminum hydroxide (B78521), Al(OH)₃. This mechanism, also known as sweep coagulation, involves the physical entrapment of colloidal particles and other impurities within the precipitating aluminum hydroxide floc. These larger, heavier flocs then settle out of the solution through sedimentation or can be removed by filtration.

The formation of these flocs is a critical step where destabilized particles conglomerate into larger aggregates, which can then be effectively separated from the liquid phase. core.ac.uk

The efficiency of the coagulation-flocculation process is highly dependent on several key operational parameters, which must be optimized for the specific characteristics of the effluent being treated. The most critical parameters include pH, coagulant concentration, and mixing speeds.

pH: The pH of the water is a crucial factor as it influences the speciation of aluminum. The effectiveness of this compound as a coagulant is typically highest within a specific pH range, generally between 6 and 7, which enhances the hydrolysis of Al³⁺ and the formation of flocs. For certain industrial effluents, the optimal pH may vary. For example, in treating some oily wastewaters, an optimum pH of 8.0 has been identified for this compound. uc.pt

Coagulant Concentration: The required amount of this compound depends on the type and concentration of impurities in the water. An optimal concentration exists where maximum removal of contaminants like Chemical Oxygen Demand (COD), Total Suspended Solids (TSS), and turbidity is achieved. techno-press.orgusm.my

Mixing Speed: The process typically involves a two-stage mixing regime. An initial rapid mixing phase (e.g., 150–200 rpm for 1–2 minutes) ensures uniform dispersion of the coagulant. This is followed by a period of slow mixing (e.g., 20–40 rpm for 15–30 minutes) to promote contact between destabilized particles and facilitate the growth of flocs.

The following table summarizes research findings on the optimization of these parameters for different types of wastewater.

Effluent TypeCoagulantOptimal pHOptimal ConcentrationPollutant Removal Efficiency
Landfill LeachateThis compound (Alum)6.236 mg/L84% Copper, 92% Magnesium, 96.5% COD, 96.6% TSS
Oily WastewaterThis compound8.0500 mg/L63.8% COD
Textile WastewaterThis compound (Alum)45 kg/m ³58.57% COD, 74% Dye

This table is generated based on data from sources mgesjournals.comuc.pttechno-press.org.

To better understand and optimize flocculation, theoretical and computational models are employed. Computational Fluid Dynamics (CFD) modeling, for instance, can be used to simulate the rapid mixing process in water treatment. researchgate.net These models help in evaluating the performance of different mixing systems by analyzing turbulence and kinetic energy distribution, which are critical for efficient coagulant dispersion. researchgate.net

Role in Industrial Chemical Processes

Beyond environmental applications, this compound plays significant roles in various industrial manufacturing processes, notably in the paper and textile industries.

Historically, this compound was a cornerstone chemical in papermaking. culturalheritage.org It was primarily used as a precipitant for sizing agents, which are added to paper to control its absorbency. In traditional rosin (B192284) sizing, the aluminum species from the dissolved salt precipitate the rosin onto the paper fibers, rendering the paper more resistant to water penetration.

This compound also functions as a retention and drainage aid. The aluminum ions can interact with paper fibers, imparting similar electrical charges that cause the fibers to repel each other, keeping them evenly suspended in the pulp slurry. culturalheritage.org This action helps prevent flocculation of the fibers themselves. Concurrently, it aids in retaining fine particles and sizing agents within the paper sheet during formation, which also improves drainage of water from the newly formed sheet. While it has been largely replaced by aluminum sulfate (often called "papermaker's alum") since the 19th century due to cost and concentration advantages, its fundamental principles of application remain relevant. culturalheritage.org

In the textile industry, this compound has been used for centuries as a mordant, a substance that fixes a dye to the fibers. nbinno.comwikipedia.org This is crucial for improving the color intensity and the washfastness and lightfastness of natural dyes on fibers like wool. nbinno.commdpi.comnaturaldyes.ca

The mordanting process involves treating the textile fibers with a solution of this compound before dyeing. nbinno.com The aluminum ions (Al³⁺) from the salt bind to the fibers. Subsequently, when the fabric is dyed, these aluminum ions form stable coordination complexes with the dye molecules. This complex effectively locks the color into the fiber, preventing it from easily washing out or fading. nbinno.com

The use of this compound as a mordant generally results in brighter and clearer colors compared to other metallic salt mordants like iron sulfate, which tends to "sadden" or darken colors. nbinno.comnaturaldyes.ca Research has shown that pre-mordanting with this compound can significantly improve the fastness properties of natural dyes on wool fibers.

The following table presents data on the effect of mordanting with this compound on the fastness properties of merino wool dyed with a natural extract.

Fastness PropertyUnmordanted SamplePre-mordanted Sample
Light Fastness1-23
Washing Fastness (Color Change)23-4
Rubbing Fastness2-34

This table is generated based on data from source mdpi.com. Fastness is rated on a scale, with higher numbers indicating better performance.

Leather Tanning: Chemical Mechanisms in Hide Preservation

This compound, a type of alum, has been historically significant in the process of leather tanning, often referred to as "tawing." This method produces a distinct white, soft, and flexible leather. The preservative action of this compound on animal hides is rooted in its chemical interaction with collagen, the primary protein component of skin.

The tanning process involves soaking hides in a solution of this compound, salt, and other agents like egg yolk or flour. The aluminum (III) ions released from the alum are the principal actors in the preservation mechanism. These ions interact with the carboxyl groups of the amino acid residues (like aspartic acid and glutamic acid) within the collagen protein structure. This interaction leads to the formation of coordination complexes, which create cross-links between the collagen polypeptide chains. usda.gov

This cross-linking stabilizes the collagen matrix, preventing the fibers from putrefying and decaying. usda.gov Unlike stronger tanning agents such as chromium salts, alum tanning is considered a less permanent method as the aluminum compounds can be washed out of the leather over time, especially with exposure to water. taxidermy.ch The presence of sulfate ions contributes to the creation of an acidic environment, which further inhibits the growth of bacteria that would otherwise degrade the hide. jianhengchem.comtcu.edu

The resulting alum-tanned leather is characterized by its softness and pale color. However, it is not as durable or water-resistant as leather tanned with other methods. The stability of the aluminum-collagen complexes is lower than that of chromium-collagen complexes, which contributes to the different properties of the final leather product. usda.gov

Applications in Refractory Materials and Ceramics

This compound serves multiple functions in the manufacturing of refractory materials and ceramics, contributing to the properties of both the intermediate and final products.

In the context of refractory castables , which are heat-resistant materials used to line furnaces and kilns, solutions of aluminum sulfate (a component of this compound) can act as a binder. metrohm.com This binder helps to hold the refractory aggregates and powders together, providing strength at room temperature. metrohm.com When used in conjunction with aluminate cement, the sulfate ions react to form new crystalline structures, such as calcium sulphoaluminate, which interlock and contribute to the material's strength. metrohm.com

Within the broader ceramics industry , this compound is utilized for several key purposes:

Flocculant in Ceramic Slips: A ceramic slip is a liquid suspension of clay and other ceramic particles in water. This compound acts as a flocculant, causing fine, suspended particles to aggregate into larger clumps. The positively charged aluminum ions neutralize the negative surface charges of the clay particles, reducing electrostatic repulsion and allowing them to clump together. This process aids in the removal of impurities and results in a more homogenous slip, which is crucial for producing high-quality ceramics with fewer defects.

Fluxing Agent: In glaze formulations, it acts as a fluxing agent, lowering the melting point of the glaze. jianhengchem.com This allows the glaze to melt and flow more evenly over the ceramic surface during firing, resulting in a smooth, uniform, and durable finish. jianhengchem.com The potassium and aluminum ions react with silica (B1680970) and other oxides at high temperatures to form compounds with lower melting points. jianhengchem.com

Binder: It can also function as a binder in the green (unfired) ceramic body. jianhengchem.com When mixed with ceramic powders and water, it can form a gel-like substance that holds the particles together, providing strength to the ceramic piece before it is fired. jianhengchem.com During firing, the this compound decomposes, leaving behind a solid ceramic structure. jianhengchem.com

Analytical Chemistry Methodologies and Reagent Development

This compound as a Standard and Chemical Reagent

This compound is a stable, crystalline solid with a well-defined chemical formula (KAl(SO₄)₂·12H₂O), which makes it suitable for use as a standard in certain analytical chemistry applications. Its high purity, often available in ACS (American Chemical Society) reagent grade, ensures reliability and accuracy in experimental work. nih.govlcms.cz

One notable application is its use as a sample for the standardization and validation of analytical methods for the determination of aluminum. For instance, in thermometric complexometric titration, a known quantity of this compound can be used to test the accuracy and reproducibility of the method for quantifying aluminum content. jianhengchem.comnih.gov

Beyond its role as a standard, it is a versatile chemical reagent. It is used in the preparation of various solutions for laboratory use, including:

Staining Solutions: In histology and microbiology, it is a key component of certain staining solutions, where it acts as a mordant to help the dye bind to tissues or cells. uwaterloo.ca

Catalyst: In some chemical reactions, it can function as a catalyst. truman.edu

Precipitating Agent: Due to the presence of sulfate ions, it can be used to precipitate cations that form insoluble sulfates.

Development of Quantitative and Qualitative Analytical Methods utilizing this compound

This compound is frequently used in educational and analytical laboratories to develop and practice various chemical analysis techniques.

Qualitative Analysis: Simple qualitative tests can be performed to confirm the presence of the constituent ions in a sample of this compound:

Potassium (K⁺): A flame test is a common method to detect potassium. When a sample containing potassium is introduced into a flame, it imparts a characteristic pale purple or lilac color. tsfx.edu.auresearchgate.net

Sulfate (SO₄²⁻): The presence of sulfate ions can be confirmed by adding a solution of barium chloride (BaCl₂). In the presence of sulfate ions, a dense white precipitate of barium sulfate (BaSO₄) will form, which is insoluble in acidic solutions. tsfx.edu.auresearchgate.net

Aluminum (Al³⁺): Aluminum ions can be identified by adding a reagent like aluminon, which forms a characteristic red precipitate or "lake" in the presence of Al³⁺ under specific pH conditions. tsfx.edu.au

Quantitative Analysis: Several quantitative methods can be employed using this compound, either as the analyte or as a standard.

Gravimetric Analysis: This is a classic method used to determine the amount of a substance by weighing.

Determination of Sulfate: The sulfate content in a sample of this compound can be determined by dissolving a precisely weighed sample in water, acidifying it, and then adding an excess of barium chloride solution. The resulting barium sulfate precipitate is filtered, washed, dried, and weighed. From the mass of the precipitate, the mass and percentage of sulfate in the original sample can be calculated. newyorkacs.orgodinity.comyoutube.com

Determination of Water of Hydration: By carefully heating a weighed sample of hydrated this compound, the water of crystallization can be driven off. The mass difference before and after heating allows for the calculation of the percentage of water in the hydrate (B1144303). researchgate.netfao.org

Titrimetric Analysis (Complexometric Titration): The aluminum content can be determined by a back titration method using ethylenediaminetetraacetic acid (EDTA). Since the reaction between Al³⁺ and EDTA is slow, a known excess of EDTA solution is added to the this compound sample. The solution is heated to ensure complete complexation of the aluminum. The unreacted EDTA is then titrated with a standard solution of a different metal ion, such as zinc sulfate, using a suitable indicator like xylenol orange. google.comtitrations.info

Materials Science and Energy Applications

Phase Change Materials (PCMs) for Thermal Energy Storage

This compound dodecahydrate (KAl(SO₄)₂·12H₂O) is recognized as a promising inorganic hydrated salt phase change material (PCM) for low to medium temperature thermal energy storage applications. usda.gov PCMs store and release large amounts of thermal energy, known as latent heat, at a nearly constant temperature during their phase transition (e.g., from solid to liquid and vice versa).

This property makes this compound suitable for applications such as solar thermal energy utilization, building heating, and waste heat recovery. usda.govnih.gov The key thermophysical properties that make it a viable PCM are:

High Latent Heat of Fusion: It possesses a high latent heat, meaning it can store a significant amount of energy per unit mass during melting. Reported values for its latent heat are in the range of 184 to 232.4 kJ/kg. nih.govgoogle.com

Suitable Melting Temperature: Its melting point is approximately 91-92°C, which falls within a useful range for various heating applications. nih.govgoogle.com

Good Thermal Conductivity: Compared to some other hydrated salts, it has relatively good thermal conductivity (around 0.55 W/m·K), which facilitates faster heat transfer during charging and discharging cycles. google.com

Despite these advantages, this compound exhibits some challenges that can hinder its practical application. A primary issue is supercooling , where the material cools below its freezing point without solidifying. The degree of supercooling can be significant, reaching up to 19.8°C, which delays the release of stored latent heat. google.com

To address the problem of supercooling, research has focused on the addition of nucleating agents. These are substances that provide sites for crystal growth to begin, thereby reducing the degree of supercooling. Studies have shown that adding certain compounds, such as magnesium chloride hexahydrate (MgCl₂·6H₂O), can effectively reduce or even eliminate supercooling. google.com

Another area of research involves creating eutectic mixtures with other hydrated salts. For instance, mixing this compound with magnesium sulfate heptahydrate can form a eutectic mixture with a lower melting point (around 41.19°C), which expands its range of potential applications and can also reduce supercooling. google.com

Below is an interactive data table summarizing the key thermal properties of this compound as a Phase Change Material.

PropertyValueUnit
Melting Temperature91 - 92°C
Latent Heat of Fusion184 - 232.4kJ/kg
Thermal Conductivity~0.55W/m·K
Degree of Supercooling (Pure)~19.8°C

Functional Materials Incorporating this compound

Beyond its role in thermal energy storage, this compound is incorporated into various materials to enhance their functional properties, notably as a flame retardant and in wastewater treatment applications.

As a flame retardant, this compound has been shown to be effective in reducing the flammability of polymeric materials. cibtech.org Studies on kraft sheets treated with varying concentrations of this compound demonstrated that as the concentration of the alum solution increased, the flame propagation rate, flame duration, and afterglow time all decreased. cibtech.org Conversely, the char formation and ignition time increased with higher alum concentrations, indicating improved fire resistance. cibtech.org Similar flame retardant effects have been observed in flexible polyether foam. researchgate.net

In the realm of environmental engineering, aluminum sulfate, a closely related compound, is utilized as a coagulant in the treatment of dye wastewater. taylors.edu.myresearchgate.net The coagulation-flocculation process is a cost-effective method for removing dyes from industrial effluents. taylors.edu.my Studies have shown that aluminum sulfate can effectively remove dyes, with the efficiency of the process being dependent on factors such as pH and coagulant dosage. taylors.edu.myresearchgate.net For instance, the removal of certain dyes has been found to be most effective around a neutral pH. researchgate.net Recycled alum sludge from the coagulation process itself has also been investigated as a means to remove hydrophobic dyes, potentially reducing the need for fresh alum. nih.gov

Electrochemical Energy Storage: Supercapacitor and Battery Additive Research

The potential of this compound and related aluminum compounds in electrochemical energy storage systems is an emerging area of research.

In the context of lead-acid batteries, the use of aluminum sulfate and potassium sulfate as electrolyte additives has been investigated to enhance the charge cycle. sdiarticle4.com One study explored the impact of these additives on a 2V/20AH lead-acid battery. sdiarticle4.com The results indicated that while the addition of aluminum sulfate did not significantly improve the cell efficiency compared to a conventional dilute sulfuric acid electrolyte, it also did not have a negative impact, with both showing an efficiency of 77%. sdiarticle4.com The addition of potassium sulfate, however, resulted in a lower cell efficiency of 33%. sdiarticle4.com The study concluded that these specific sulfate additives did not offer a positive impact on the charge cycle of the lead-acid battery under the tested conditions, primarily due to a low potential difference between the terminals. sdiarticle4.com Another patent suggests a fluid solution additive for lead-acid batteries containing aluminum sulfate and potassium sulfate, among other compounds, to extend battery life. google.com

ElectrolyteTotal Voltage (after 30 min charge)Cell Efficiency
Dilute Sulfuric Acid2.3V 77%
Dilute Sulfuric Acid with Aluminum Sulfate Additive2.35V 77%
Dilute Sulfuric Acid with Potassium Sulfate Additive5.10V 33%

While direct research on this compound in supercapacitors is limited, studies on related compounds provide some insights. For example, aluminum sulfate has been proposed as a novel aqueous electrolyte for manganese dioxide (MnO₂) based supercapacitors. researchgate.net It is hypothesized that the trivalent aluminum ion could lead to higher specific capacities due to its higher charge. researchgate.net Research has shown that β-MnO₂, which typically has a low specific capacity, exhibits significantly higher activity in an aluminum sulfate electrolyte. researchgate.net This suggests that electrolytes containing aluminum ions could be beneficial for certain supercapacitor electrode materials. Further research is needed to explore the specific effects of this compound as an electrolyte or additive in supercapacitor systems.

Theoretical and Computational Studies of Aluminum Potassium Sulfate

Quantum Chemical Calculations for Electronic Structure and Bonding

Quantum chemical calculations are employed to solve the Schrödinger equation for a given molecular or crystalline system, providing detailed information about its electronic structure and the nature of its chemical bonds. For aluminum potassium sulfate (B86663) dodecahydrate (KAl(SO₄)₂·12H₂O), these calculations can elucidate the interactions between the potassium (K⁺), aluminum (Al³⁺), and sulfate (SO₄²⁻) ions, as well as the crucial role of the twelve water molecules of hydration.

Methods like Hartree-Fock (HF) and post-Hartree-Fock methods are used to approximate the many-electron wavefunction. These calculations can determine the distribution of electron density, molecular orbitals, and the partial charges on each atom. This reveals the nature of the bonding, which in the case of alum is predominantly ionic, involving electrostatic attractions between the cations (K⁺, Al³⁺) and the sulfate anion (SO₄²⁻), alongside coordinate covalent bonds between the metal ions and the oxygen atoms of the water molecules.

Key research findings from or analogous to quantum chemical studies include the determination of optical properties. For instance, the optical band gap of potassium alum has been investigated, revealing both direct and indirect band gaps. researchgate.netresearchgate.net Such parameters are critical for understanding the material's response to light and its potential use in optical applications. Quantum calculations can simulate the electronic transitions that give rise to these band gaps.

Table 1: Calculated Electronic Properties of Potassium Alum

PropertyCalculated ValueSignificance
Direct Optical Band Gap5.75 eVIndicates the energy required to excite an electron from the valence band to the conduction band without a change in crystal momentum. Relates to the material's transparency in the visible spectrum. researchgate.netresearchgate.net
Indirect Optical Band Gap4.50 eVRepresents the minimum energy for an electron to be excited to the conduction band, involving a phonon for momentum conservation. researchgate.netresearchgate.net
Bonding TypePrimarily IonicCharacterized by electrostatic attraction between K⁺, Al³⁺, and SO₄²⁻ ions, with significant covalent character in the S-O bonds of the sulfate group and coordinate bonds in the hydrated metal ions.

Molecular Dynamics Simulations of Aluminum Potassium Sulfate in Solution and at Interfaces

Molecular Dynamics (MD) is a computational method used to study the physical movement of atoms and molecules over time. researchgate.net By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of dynamic processes, making them ideal for investigating this compound in various environments.

In Solution: MD simulations are particularly powerful for modeling the behavior of KAl(SO₄)₂ when dissolved in water. These simulations explicitly model the interactions between the K⁺, Al³⁺, and SO₄²⁻ ions and the surrounding water molecules. This allows researchers to study:

Solvation Shells: The structure and dynamics of water molecules immediately surrounding each ion. Ab initio MD simulations have shown that the hexa-hydrated aluminum ion [Al(H₂O)₆]³⁺ is a stable complex. arxiv.org

Ion Pairing: The formation of transient or stable pairs of oppositely charged ions in solution.

Crystallization: The process by which ions and water molecules assemble from a supersaturated solution to form the crystal lattice. MD can visualize the step-by-step attachment of ions to growing crystal faces and identify preferred attachment sites.

At Interfaces: The behavior of this compound at interfaces (e.g., solid-liquid, solid-gas, or liquid-gas) is critical for applications like crystal growth and surface chemistry. MD simulations can model these complex environments. nih.govaps.org For instance, simulations can reveal how the arrangement of ions and water molecules at the crystal-solution interface influences the crystal's growth rate and morphology. They can also be used to understand the formation of crystal defects, which often originate at interfaces and can significantly impact the material's properties. The orientation and structure of ions at the liquid-vapor interface can also be studied to understand properties like surface tension. nih.gov

Table 2: Applications of Molecular Dynamics Simulations for this compound

SystemPhenomena StudiedKey Insights
Aqueous SolutionIon solvation, diffusion, crystallization nucleation and growth.Provides a step-by-step visualization of how ions and water molecules assemble into the crystal lattice. Helps understand the stability of hydrated ion complexes like [Al(H₂O)₆]³⁺. arxiv.org
Crystal-Solution InterfaceCrystal growth mechanisms, defect formation, surface reconstruction.Reveals preferred attachment sites for ions on different crystal faces and the mechanisms leading to the formation of point and line defects.
Liquid-Vapor InterfaceSurface tension, ordering of ions at the surface.Elucidates the relationship between the microscopic structure at the interface and macroscopic properties. nih.gov

Density Functional Theory (DFT) Applications to Crystalline and Dissolved States

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is one of the most popular and versatile methods available in computational physics and chemistry. DFT can be applied to study both the solid, crystalline state of this compound and its behavior when dissolved. aps.org

Crystalline State: In the solid state, DFT is used to calculate the ground-state properties of the KAl(SO₄)₂·12H₂O crystal. Key applications include:

Structural Optimization: Predicting the precise lattice parameters and atomic positions within the unit cell. For related compounds, DFT has been shown to accurately determine cell parameters that are in good agreement with experimental results. irost.ir

Electronic Band Structure: Calculating the energy bands to determine if the material is an insulator, semiconductor, or metal, and to find the value of the band gap. irost.ir

Density of States (DOS): The DOS provides information about the number of available electronic states at each energy level, offering insight into the contributions of different atoms and orbitals to the chemical bonding.

Phonon Spectra: Analysis of the vibrational modes of the crystal lattice, which is essential for understanding thermal properties. aps.org

Dissolved State: To study this compound in solution, DFT calculations are often combined with models that account for the solvent (e.g., implicit solvation models or explicit water molecules in ab initio molecular dynamics). mdpi.com This approach allows for the investigation of:

Hydrolysis Reactions: The reaction of the Al³⁺ ion with water to form various hydrolyzed species. mdpi.com

Structure of Hydrated Ions: Determining the geometry and stability of complexes like [Al(H₂O)₆]³⁺.

Reaction Energetics: Calculating the energy changes associated with dissolution and other chemical reactions in solution.

Table 3: DFT Calculation Results for Crystalline Solids (Illustrative)

PropertyTypical DFT OutputRelevance to this compound
Lattice ParametersUnit cell dimensions (a, b, c) and angles (α, β, γ).Provides the fundamental crystal structure. For cubic alum, a ≈ 12.15 Å.
Band Gap EnergyEnergy difference between valence and conduction bands.Determines optical and electronic properties; consistent with experimental findings of a wide band gap insulator. researchgate.netirost.ir
Charge Density Distribution3D map of electron density.Visualizes the ionic and covalent character of bonds within the crystal. irost.ir

Force Field Development and Refinement for this compound Systems

A "force field" is the heart of any classical molecular dynamics simulation. It consists of a set of potential energy functions and associated parameters that describe the interactions between atoms in the system. For a complex, multi-component system like hydrated this compound, an accurate force field is essential for obtaining meaningful simulation results.

The total potential energy in a typical force field is a sum of terms for bonded and non-bonded interactions:

Bonded Terms: These describe the energy required to stretch bonds, bend angles, and rotate around dihedral angles within the sulfate ions and water molecules.

Non-bonded Terms: These include the van der Waals interactions (modeled, for example, by a Lennard-Jones potential) and the electrostatic interactions (modeled by Coulomb's law using partial atomic charges).

Development and Refinement: Developing a force field for this compound is a non-trivial task. The parameters are not derived from first principles but are typically fitted to reproduce experimental data or results from high-level quantum chemical calculations. The process involves:

Parameterization: Assigning initial parameters for the interactions between Al³⁺, K⁺, S, O, and H atoms. This includes values for bond lengths, angles, force constants, partial charges, and van der Waals radii.

Validation: Running simulations of known systems, such as the crystal lattice or a dilute aqueous solution, and comparing the results with experimental data.

Refinement: Adjusting the parameters iteratively to improve the agreement between the simulation and experimental observables like crystal density, lattice energy, radial distribution functions, and thermodynamic properties.

Environmental Chemistry and Sustainability Aspects of Aluminum Potassium Sulfate

Environmental Distribution and Transport Mechanisms of Aluminum and Sulfate (B86663) Species

Aluminum is the third most abundant element in the Earth's crust, where it is primarily found in the form of aluminosilicate (B74896) minerals in rocks and clays. cdc.govcanada.cawikipedia.org The environmental distribution of aluminum and sulfate species is governed by a combination of natural processes and anthropogenic activities.

Natural weathering of rocks and minerals is the primary mechanism for the release of aluminum into soil and aquatic environments. cdc.govcanada.cawho.int The mobility and transport of aluminum are heavily dependent on a range of environmental factors, most notably pH, but also chemical speciation, hydrological pathways, and the presence of organic matter. canada.cawho.int Aluminum is amphoteric, meaning its solubility is lowest at near-neutral pH and increases under both acidic and alkaline conditions. canada.ca Consequently, acidic conditions, such as those caused by acid rain, can significantly increase the concentration of dissolved aluminum in surface waters. who.int Dissolved aluminum concentrations in waters with a near-neutral pH typically range from 0.001 to 0.05 mg/L, but can rise to 0.5–1 mg/L in more acidic waters. who.int

In aquatic systems, aluminum can exist in various forms, including the free hydrated ion (Al³⁺), as dissolved complexes with inorganic ligands (like sulfate) and organic matter, or associated with particulate matter. canada.ca The presence of sulfate can alter aluminum's solubility, particularly under acidic conditions, by forming less soluble aluminum hydroxysulfate minerals such as alunite (B1170652). usgs.gov

Anthropogenic sources also contribute to the environmental load of these species. Effluents from industries and water treatment facilities that use aluminum salts as coagulants are significant point sources. canada.cawho.int Improper handling or disposal of aluminum sulfate can lead to water pollution, where it can be transported through drains, sewers, and open waterways. asedachemicals.comsaferack.com

Biogeochemical Cycling of Aluminum and Sulfur in Natural Systems influenced by Aluminum Potassium Sulfate

The biogeochemical cycle of aluminum is predominantly lithospheric, with the vast majority of aluminum cycling through geological and soil-forming processes like weathering and sedimentation. cdc.govwikipedia.org The introduction of this compound into the environment, primarily through its use in water treatment and lake management, can perturb the natural cycles of both aluminum and sulfur.

When used in lake restoration to control eutrophication, this compound (commonly referred to as alum) introduces both aluminum and sulfate into the aquatic ecosystem. ninemilecreek.orgnih.gov Studies have shown this can lead to an increase in the concentration of dissolved aluminum and sulfate in both the surface water and the pore water of sediments. nih.gov This alteration can have cascading effects; for instance, research has indicated that such treatments can alter nitrogen cycling, leading to an increase in nitrous oxide (N₂O) concentrations in the water. nih.gov The elevated levels of aluminum and sulfate may also influence the dynamics of benthic (bottom-dwelling) communities. nih.gov

The sulfur cycle is also affected. The addition of sulfate can promote the formation of aluminum hydroxysulfate minerals within soils and sediments. usgs.gov This process can act as a sink, effectively immobilizing both aluminum and sulfate and influencing their retention in these environmental compartments. usgs.gov

From a biological perspective, aluminum is not considered an essential element for life and does not typically bioaccumulate to a significant degree in most organisms. cdc.govcanada.ca As a result, it is not expected to undergo biomagnification in either aquatic or terrestrial food chains. cdc.gov

Environmental Remediation Strategies Involving this compound

This compound is a key chemical used in several environmental remediation strategies, most notably for water purification and the restoration of nutrient-polluted water bodies. ninemilecreek.orgdiscivio.comtblsilicone.com Its efficacy stems from its properties as a coagulant and precipitant.

The primary application of this compound in remediation is as a coagulant in drinking water and wastewater treatment. waterandwastewater.comijisrt.com When added to water, it dissolves and hydrolyzes to form a gelatinous, amorphous precipitate of aluminum hydroxide (B78521), Al(OH)₃, commonly known as "floc". ninemilecreek.orgwaterandwastewater.comresearchgate.net

This process facilitates contaminant removal through two main mechanisms:

Coagulation and Flocculation : The hydrolysis of this compound releases positively charged aluminum species. These ions neutralize the negative surface charge of fine, suspended, and colloidal particles such as clay, silt, and organic matter. waterandwastewater.com This charge neutralization allows the destabilized particles to aggregate into larger clumps, or "flocs". waterandwastewater.comijisrt.com These larger, heavier flocs can then be easily removed from the water through sedimentation and filtration. waterandwastewater.com

Adsorption and Precipitation : The aluminum hydroxide floc has a large surface area and a high affinity for adsorbing dissolved contaminants. researchgate.net It is particularly effective at removing phosphorus from water by reacting with phosphate (B84403) ions to form aluminum phosphate, a highly insoluble compound. ninemilecreek.orgwaterandwastewater.comwaterandwastewater.com This action is critical in managing and reversing eutrophication (nutrient enrichment) in lakes and reservoirs, as it locks away phosphorus, making it unavailable for algal growth. ninemilecreek.orgnih.gov

Beyond nutrient and turbidity removal, research has also demonstrated its potential for remediating sediments contaminated with heavy metals through an ion exchange mechanism. nih.gov

Table 1: Efficacy of Aluminum Sulfate in Contaminant Removal
ContaminantRemoval MechanismTypical Removal EfficiencyReference
Total PhosphorusPrecipitation (as Aluminum Phosphate)85-95% waterandwastewater.com
Turbidity & Suspended SolidsCoagulation & Flocculation95-99% waterandwastewater.com
Total NitrogenCo-precipitation/Adsorption65-75% waterandwastewater.com
Heavy Metals (e.g., Ni)Ion Exchange/AdsorptionUp to 91.8% nih.gov

When used for in-lake water treatment, the aluminum hydroxide floc settles and forms a barrier layer on the surface of the lakebed sediments. ninemilecreek.org This layer acts to chemically bind phosphorus that is released from the sediments (a process known as internal loading), preventing it from re-entering the water column and fueling algal blooms. ninemilecreek.org

In terrestrial applications, aluminum sulfate can be used as a soil amendment to lower the pH of alkaline soils. alumsulphate.com When it reacts with water in the soil, it releases hydrogen ions, thereby increasing soil acidity. alumsulphate.com This can be beneficial for several reasons:

It increases the solubility and bioavailability of essential plant micronutrients like iron, manganese, and copper, which are often locked in insoluble forms at high pH. alumsulphate.com

The aluminum ions can react with clay particles, promoting the formation of stable soil aggregates. This improves soil structure, aeration, and water infiltration while reducing the risk of erosion. alumsulphate.com

However, care must be taken, as excessive application can lead to over-acidification and potentially toxic levels of soluble aluminum in the soil, which can be harmful to plant roots. alumsulphate.comusda.gov The byproduct of water treatment, known as "alum sludge," consists mainly of aluminum hydroxide and the impurities it has removed. mdpi.com While there is potential for its beneficial reuse, such as in constructed wetlands or as a soil conditioner, its application to land requires careful management to avoid secondary contamination from the bioavailable aluminum it contains. nih.govepa.ie

Life Cycle Assessment of this compound Production and Use

A life cycle assessment (LCA) evaluates the environmental impacts of a product from raw material extraction through production, use, and disposal.

Future Directions and Emerging Research Avenues for Aluminum Potassium Sulfate

Integration of Nanotechnology in Aluminum Potassium Sulfate (B86663) Formulations and Applications

The convergence of nanotechnology and materials science has opened new possibilities for aluminum potassium sulfate. Researchers are actively developing nano-formulations to enhance its efficacy in existing applications and to create entirely new uses. By controlling the size and morphology of this compound particles at the nanoscale, scientists can significantly alter the compound's properties.

One promising area is the synthesis of potassium alum nanoparticles for use in photovoltaics. Studies have shown that incorporating these nanoparticles can enhance the efficiency of solar cells. e3s-conferences.org For example, a simple grinding method can be used to produce nanomaterials from KAl(SO₄)₂·12H₂O, which, when applied to photovoltaic cells, have been shown to increase their efficiency. e3s-conferences.org Research has demonstrated that the efficiency of a photovoltaic cell increased from 18.05% to 29.54% with the application of potash alum nanoparticles at a concentration of 7 mol/l. e3s-conferences.org

Additionally, nanotechnology is being explored to improve the catalytic properties of alum. jchemrev.com Nano-formulations can provide a higher surface area, leading to more efficient catalytic activity in various organic transformations. jchemrev.com The use of nano potassium alum powder has also been investigated in dental applications for its potential to improve the color stability of feldspathic ceramics. nih.gov

Table 1: Research Findings in Nanotechnology-Enhanced this compound

Research AreaKey FindingPotential Impact
PhotovoltaicsApplication of potash alum nanoparticles increased solar cell efficiency from 18.05% to 29.54%. e3s-conferences.orgDevelopment of more efficient and cost-effective solar energy technologies. e3s-conferences.org
DentistryNano potassium alum powder is being evaluated for its potential to enhance the color stability of dental ceramics. nih.govImproved longevity and aesthetics of dental restorations.
CatalysisNano-formulations offer a higher surface area, potentially increasing catalytic efficiency in organic synthesis. jchemrev.comGreener and more efficient chemical manufacturing processes. jchemrev.com

Development of Advanced In-Situ Characterization Techniques for Dynamic Processes

Understanding the dynamic processes of this compound, such as crystallization and its role in water purification, is crucial for optimizing its performance. ijisrt.com Traditional analytical methods often study materials in a static state. However, new in-situ characterization techniques are being developed to observe these processes in real-time.

Techniques such as X-ray diffraction and thermal analysis are being used to study the thermal decomposition of this compound. ijisrt.comresearchgate.net These methods allow researchers to observe the structural and chemical changes that occur as the compound is heated, providing insights into its stability and reaction kinetics. ijisrt.com For instance, thermogravimetric analysis (TGA) can track the loss of water molecules from the hydrated form, KAl(SO₄)₂·12H₂O, at specific temperatures. ijisrt.com

Advanced analytical methods are essential for studying the compound's role as a coagulant in water treatment. ijisrt.com Real-time monitoring of the flocculation process can lead to more efficient and effective water purification protocols. By understanding the kinetics and mechanisms of impurity removal, scientists can better control the process. ijisrt.comarcjournals.org

Predictive Modeling and Machine Learning Applications in this compound Chemistry

Computational chemistry and machine learning are becoming indispensable tools in materials science. These approaches are now being applied to this compound to predict its behavior and to design new materials with tailored properties.

Kinetic modeling, for example, is used to study the thermal decomposition of sulfates. researchgate.net Researchers have employed graphical (sigmoid) and stochastic (particle swarm optimization - PSO) methods to model the decomposition of pure potassium alum, aluminum sulfate, and mixtures thereof. researchgate.net These models can determine kinetic parameters like activation energies and reaction orders, which are crucial for understanding and controlling the decomposition process. researchgate.net

Machine learning algorithms can analyze large datasets from experiments to identify patterns and relationships that may not be apparent through traditional analysis. researchgate.net For instance, predictive models can be developed to forecast the demand for aluminum sulfate in industrial applications like water treatment, optimizing inventory and supply chain management. researchgate.net In the future, these models could be extended to predict the performance of this compound in various applications based on a range of experimental conditions.

Table 2: Predictive Modeling Approaches for this compound

Modeling TechniqueApplicationKey Insights
Graphical (Sigmoid) & Stochastic (PSO) MethodsStudying the thermal decomposition kinetics of potassium alum. researchgate.netDetermination of apparent reaction orders and activation energies (e.g., 209-264 kJ.mol⁻¹ for the graphical method). researchgate.net
Machine Learning (e.g., SARIMA models)Forecasting demand for aluminum sulfate in industrial processes. researchgate.netImproved inventory management and supply chain efficiency in water treatment facilities. researchgate.net

Exploration of Novel Applications and Unconventional Chemical Transformations

Beyond its traditional uses, researchers are exploring new and unconventional applications for this compound. Its unique chemical properties make it a candidate for a variety of emerging technologies. jchemrev.com

One area of active research is its use as a phase-change material (PCM) for thermal energy storage. cip.com.cn this compound dodecahydrate has a high latent heat, is low-cost, and non-toxic, making it suitable for applications like building heating and solar thermal utilization. cip.com.cn Research is focused on overcoming challenges such as supercooling and limited thermal conductivity to improve its heat storage and release efficiency. cip.com.cn

The compound is also being investigated for its catalytic potential in organic synthesis, offering an environmentally friendly alternative to more hazardous acid catalysts. jchemrev.com Furthermore, its applications are expanding in areas like the precipitation of lignin (B12514952) from biomass, which is relevant for biorefining technologies. Another novel use is in increasing the efficiency of photovoltaic cells, demonstrating its potential in the renewable energy sector. e3s-conferences.org

Q & A

Q. How do statistical analyses (e.g., ANOVA) resolve contradictions in experimental data for this compound’s efficacy in chemical flocculation?

  • Methodological Answer : In flocculation studies (e.g., microalgae harvesting), factors like dosage (A), settling time (B), and temperature (C) are tested via factorial design. Use ANOVA to identify significant variables (p < 0.05). For example, residual time (C) and dosage (A) for aluminum sulfate have p-values of 0.000 and 0.002, respectively, indicating dominant roles. Conflicting data across studies may arise from uncontrolled pH or ionic strength; replicate experiments with fixed parameters .

Q. What strategies optimize this compound-based phase-change materials (PCMs) to minimize supercooling and enhance thermal stability?

  • Methodological Answer : Composite PCMs reduce supercooling by adding nucleating agents (e.g., 1% Na₂B₄O₇·10H₂O reduces supercooling to 0°C in AlK(SO₄)₂·12H₂O + MgSO₄·7H₂O). Encapsulate PCMs with expanded graphite (10% loading increases thermal conductivity by 200%) or use eutectic mixtures (e.g., AlK(SO₄)₂·12H₂O + NH₄Al(SO₄)₂·12H₂O) to stabilize melting points (~65–75°C). Validate via DSC cycles (100+ cycles) to assess degradation .

Q. How does the crystalline structure of this compound influence its hydration-dehydration reversibility in thermal energy storage systems?

  • Methodological Answer : The dodecahydrate structure (Al³⁺·K⁺·2SO₄²⁻·12H₂O) allows reversible water loss/uptake. Use in situ XRD or FTIR to monitor structural changes during heating (92°C → partial dehydration; 200°C → anhydrous form). Prevent irreversible collapse by doping with MgCl₂·6H₂O (7:3 ratio), which stabilizes the lattice during cyclic phase transitions .

Q. What advanced characterization techniques differentiate between surface adsorption and intercalation mechanisms when this compound is used in nanocomposites?

  • Methodological Answer : Combine BET surface area analysis (adsorption) with TEM-EDX (elemental mapping) to distinguish surface vs. intercalated sulfate ions. For intercalation in layered materials (e.g., montmorillonite), use XRD to observe shifts in basal spacing (Δd > 2Å confirms interlayer insertion). TGA-MS can detect decomposition products unique to each mechanism .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.